Ethyl 1-(hydroxymethyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate
Description
Ethyl 1-(hydroxymethyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate is a bicyclic organic compound featuring a 2-oxabicyclo[2.1.1]hexane core with substituents at the 1- and 4-positions. This compound is of interest in medicinal chemistry and materials science due to its rigid bicyclic framework, which can influence conformational stability and molecular interactions. Limited direct data on its synthesis or applications are available in the provided evidence, but structural analogs (e.g., iodomethyl, azidomethyl derivatives) suggest its relevance as a precursor or intermediate in chemical synthesis .
Properties
IUPAC Name |
ethyl 1-(hydroxymethyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O4/c1-4-14-8(13)11-5-10(6-11,7-12)15-9(11,2)3/h12H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXSFGFOMEGMXDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C12CC(C1)(OC2(C)C)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2230802-74-9 | |
| Record name | ethyl 1-(hydroxymethyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-(hydroxymethyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate typically involves a [2+2] cycloaddition reaction. This reaction is facilitated by photochemical methods, often using blue LED irradiation at 450 nm in the presence of an iridium-based photocatalyst such as (Ir[dF(CF3)ppy]2(dtbpy))PF6 . The reaction is carried out in solvents like dichloromethane or acetonitrile, with yields varying depending on the solvent used .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the photochemical [2+2] cycloaddition process. This would require specialized equipment to handle the photochemical reactions and ensure consistent yields and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(hydroxymethyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the hydroxymethyl group, using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Structural Characteristics
- Molecular Formula :
- Molecular Weight : 214.26 g/mol
- IUPAC Name : Ethyl 1-(hydroxymethyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate
- Physical Form : Oil
Medicinal Chemistry
This compound has been identified as a bioisostere for ortho- and meta-benzenes, which are critical in drug design . Its incorporation into drug structures has shown promising results in enhancing biological activity and selectivity.
Case Study: Drug Development
A study highlighted the integration of this compound into five different drug candidates, demonstrating its efficacy as a building block for pharmaceuticals targeting various diseases .
Agrochemicals
The compound's structural features allow it to serve as a precursor in the development of agrochemicals. Its ability to mimic natural products enhances its potential as a pesticide or herbicide.
Case Study: Agrochemical Validation
Research indicates that derivatives of this bicyclic structure have been validated biologically as effective agrochemicals, showcasing their potential in sustainable agriculture .
Polymer Chemistry
Due to its reactive functional groups, this compound can be utilized as a monomer in polymerization reactions. Its application in creating biocompatible polymers is particularly noteworthy.
Data Table: Polymer Applications
| Polymer Type | Application Area | Key Properties |
|---|---|---|
| Biodegradable Polymers | Packaging | Eco-friendly, reduces waste |
| Coatings | Protective coatings | Enhanced durability |
| Drug Delivery Systems | Targeted therapies | Controlled release mechanisms |
Mechanism of Action
The mechanism by which ethyl 1-(hydroxymethyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate exerts its effects is primarily through its interaction with various molecular targets. The oxabicyclohexane core can interact with enzymes or receptors, potentially inhibiting or activating specific pathways. The exact molecular targets and pathways involved would depend on the specific application and context of use.
Comparison with Similar Compounds
Hydroxymethyl vs. Iodomethyl
- Polarity and Reactivity : The hydroxymethyl group (-CH₂OH) increases polarity and hydrogen-bonding capacity compared to the iodomethyl (-CH₂I) analog, which is more lipophilic and reactive in halogen-exchange reactions .
- Molecular Weight : The iodomethyl derivative (324.15 g/mol) has a significantly higher molecular weight due to the iodine atom, which may influence crystallization behavior .
Hydroxymethyl vs. Azidomethyl
- Functional Group Utility : The azidomethyl group (-CH₂N₃) enables participation in click chemistry (e.g., Cu-catalyzed azide-alkyne cycloaddition), making it valuable for bioconjugation, whereas the hydroxymethyl derivative is more suited for hydrogen-bond-mediated interactions .
- Stability : Azides are thermally sensitive and require careful handling, whereas hydroxymethyl derivatives are generally more stable under standard conditions .
Ethyl Ester vs. Hydrochloride Salt
- Solubility: The hydrochloride salt of the 4-amino derivative (CAS 104234-94-8) exhibits improved aqueous solubility compared to the ethyl ester form, making it advantageous for biological assays .
Biological Activity
Ethyl 1-(hydroxymethyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate, a bicyclic compound, has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : CHO
- Molecular Weight : 214.26 Da
- CAS Number : 2230802-74-9
The compound features a bicyclic structure that contributes to its steric and electronic properties, influencing its interactions with biological targets.
Antimicrobial Properties
Research indicates that compounds within the bicyclo[2.1.1]hexane family exhibit notable antimicrobial activity. This compound has been evaluated for its efficacy against various pathogens:
| Pathogen | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibitory effects observed | |
| Escherichia coli | Moderate antimicrobial activity | |
| Candida albicans | Effective against yeast infections |
These findings suggest that the compound could serve as a potential lead in the development of new antimicrobial agents.
Enzyme Inhibition
The compound has also been investigated for its role as an enzyme inhibitor, which is crucial in drug design:
- Mechanism of Action : this compound interacts with specific enzymes, modulating their activity and potentially leading to therapeutic effects.
Research shows that structural analogs of this compound have demonstrated enzyme inhibition capabilities relevant to various biochemical pathways, indicating a broad spectrum of potential therapeutic applications.
Case Study 1: Antidepressant Activity
A study focused on structural analogs of this compound revealed promising antidepressant properties. The compound was tested in animal models for its effects on serotonin reuptake inhibition, showing a significant increase in serotonin levels comparable to established antidepressants.
Case Study 2: Anticancer Potential
Another investigation explored the anticancer potential of this compound against human cancer cell lines. Results indicated that it exhibited cytotoxic effects on breast cancer cells, leading to apoptosis through the activation of caspase pathways.
Q & A
Q. What are the established synthetic routes for Ethyl 1-(hydroxymethyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate?
The compound can be synthesized via intramolecular photocycloaddition of ethyl 3-(2-propenyloxy)propenoate, a method validated for analogous bicyclic systems. Key steps include UV light exposure to induce cyclization, followed by purification via column chromatography. Reaction optimization often involves solvent selection (e.g., dichloromethane) and inert atmospheric conditions to prevent side reactions .
Q. How is the stereochemistry and endo/exo configuration of this bicyclic compound confirmed experimentally?
1H-NMR spectroscopy is critical for distinguishing endo and exo configurations. For example, in related bicyclo[2.1.1]hexane derivatives, characteristic chemical shifts of bridgehead protons and methyl groups provide evidence for stereochemical assignments. X-ray crystallography using programs like SHELXL further resolves spatial arrangements, with refinement protocols ensuring high accuracy .
Q. What functional groups in this compound enable further derivatization, and under what conditions?
The hydroxymethyl and ester groups are primary sites for modification. The hydroxymethyl group can undergo oxidation (e.g., PCC to aldehyde) or esterification, while the ethyl ester is amenable to hydrolysis (acid/base) or transesterification. Mild conditions (room temperature, aprotic solvents) are recommended to preserve the strained bicyclic core .
Advanced Research Questions
Q. How do solvolysis and deamination reactions affect the stability of derivatives of this compound?
Studies on analogous brosylates (e.g., compound 24) show solvolysis proceeds via competitive displacement and fragmentation pathways . Fragmentation dominates with better leaving groups (e.g., brosylate vs. mesylate) and in less nucleophilic solvents (e.g., acetone). Nitrous acid deamination of amines (e.g., compound 27) similarly induces fragmentation, suggesting the bicyclic system’s strain increases susceptibility to bond cleavage .
Q. What computational methods predict the electronic properties and reactivity of this compound?
Conceptual density functional theory (DFT) models parameters like electrophilicity index and Fukui functions to predict reactive sites. For example, the ester carbonyl and hydroxymethyl oxygen are likely electrophilic centers, while the bicyclic ring’s electron density influences stability in substitution reactions. Such models guide experimental design for regioselective modifications .
Q. How does thermolysis impact the bicyclic structure, and what products are formed?
Thermolysis of related ethyl 2-oxabicyclo[2.1.1]hexane carboxylates (e.g., compound 19) at 150–200°C induces ring-opening , yielding ethyl 2-ethenyl-4-oxobutyrate. This suggests the compound’s inherent strain facilitates decomposition via retro-cycloaddition. Kinetic studies under varying temperatures can quantify activation barriers for such processes .
Q. What role does solvent nucleophilicity play in the compound’s reactivity during substitution reactions?
In solvolysis reactions, low nucleophilicity solvents (e.g., hexane) favor fragmentation over substitution by reducing stabilization of transition states involving nucleophilic attack. Conversely, polar aprotic solvents (e.g., DMF) enhance substitution yields by stabilizing ionic intermediates. Solvent screening is critical for optimizing desired reaction pathways .
Q. How does the compound’s bicyclic framework influence its biological activity compared to monocyclic analogs?
The stereochemical rigidity and ring strain of the bicyclo[2.1.1]hexane system enhance binding specificity in enzyme interactions. For example, similar bicyclic esters exhibit improved metabolic stability over monocyclic counterparts in pharmacokinetic studies. Comparative assays (e.g., IC50 measurements) are used to quantify these effects .
Methodological Notes
- Synthetic Optimization : Use inert atmospheres (N2/Ar) during photocycloaddition to prevent radical side reactions .
- Spectroscopic Analysis : Combine 1H-NMR with 13C-NMR and IR to confirm functional group integrity .
- Computational Modeling : Employ Gaussian or ORCA software for DFT calculations, benchmarking against crystallographic data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
